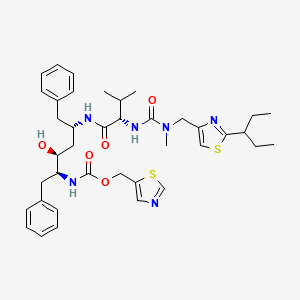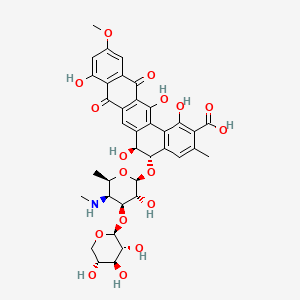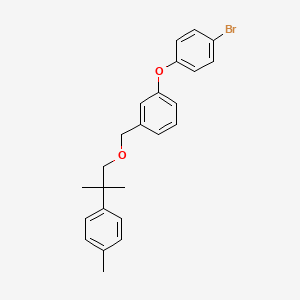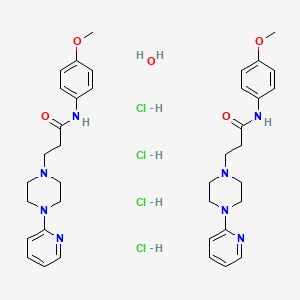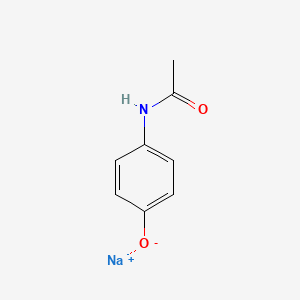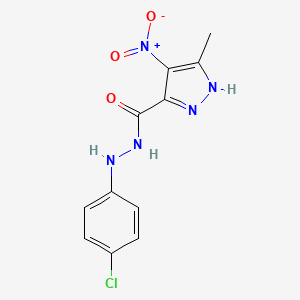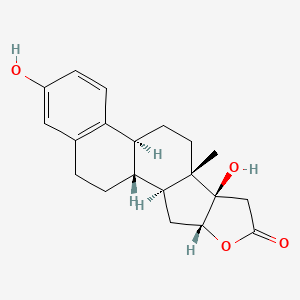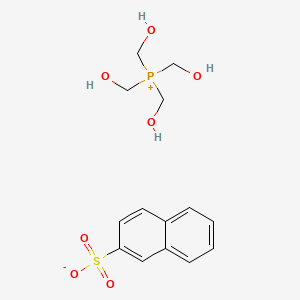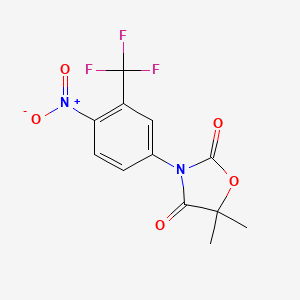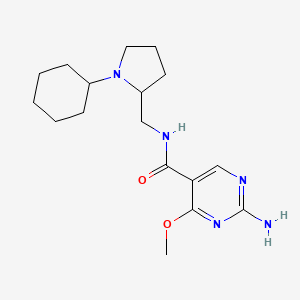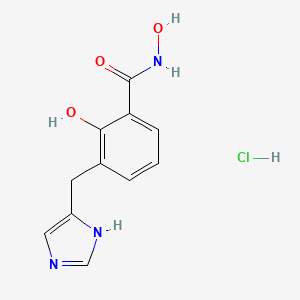
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a compound that features both benzamide and imidazole moieties. The presence of these functional groups suggests potential biological and chemical activities, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves the formation of the benzamide core followed by the introduction of the imidazole moiety. One common synthetic route includes:
Formation of Benzamide Core: This can be achieved by reacting 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction where an imidazole derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The benzamide moiety can interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzamide: Lacks the imidazole moiety but shares the benzamide core.
4-(1H-Imidazol-4-yl)benzamide: Contains the imidazole ring but lacks the dihydroxy groups.
Uniqueness
N,2-Dihydroxy-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both the dihydroxybenzamide and imidazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
127170-88-1 |
|---|---|
Molecular Formula |
C11H12ClN3O3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
N,2-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c15-10-7(4-8-5-12-6-13-8)2-1-3-9(10)11(16)14-17;/h1-3,5-6,15,17H,4H2,(H,12,13)(H,14,16);1H |
InChI Key |
KIPQQPWOEFSQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)NO)O)CC2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



